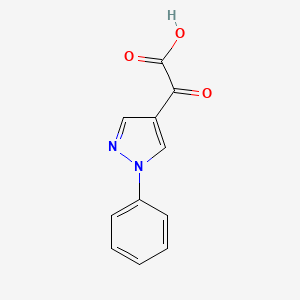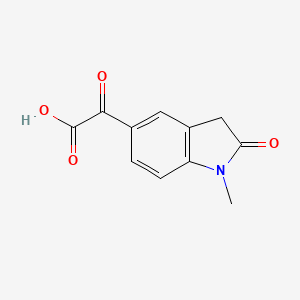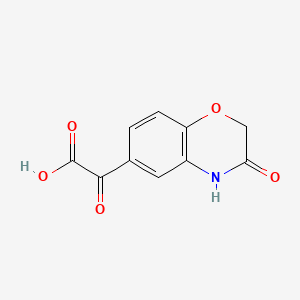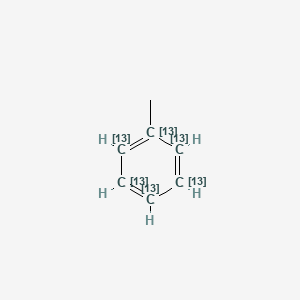
3-Iodothyroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodothyroacetic acid is an endogenous compound related to thyroid hormones. It is an oxidative metabolite of 3-iodothyronamine and is found circulating in mammals. This compound is known for its pharmacological activity, although its exact biosynthetic pathway and physiological role remain elusive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodothyroacetic acid can be synthesized through the oxidative deamination of 3-iodothyronamine by mitochondrial monoamine oxidase type B and membrane-bound semicarbazide-sensitive amine oxidases . The reaction conditions typically involve the presence of these enzymes and an appropriate oxidative environment.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthesis would generally follow the same principles as laboratory synthesis, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:
Oxidation: It acts as a reducing agent and can detoxify reactive oxygen species.
Reduction: It can be reduced back to 3-iodothyronamine under certain conditions.
Substitution: It can participate in substitution reactions, particularly involving its iodine atom.
Common Reagents and Conditions:
Oxidation: Requires oxidative enzymes like monoamine oxidase.
Reduction: Requires reducing agents such as hydrogen or hydrides.
Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.
Major Products:
Oxidation: Produces reactive oxygen species and other oxidative metabolites.
Reduction: Yields 3-iodothyronamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodothyroacetic acid has several scientific research applications:
Chemistry: Used to study redox properties and oxidative stress mechanisms.
Biology: Investigated for its role in cellular metabolism and redox status.
Industry: Limited industrial applications, primarily used in research and development settings.
Mecanismo De Acción
The mechanism of action of 3-iodothyroacetic acid involves its redox properties. It acts as a reducing agent, detoxifying reactive oxygen species and indirectly preventing their formation . It also modulates the activity of sirtuin-1, a mitochondrial NAD±dependent deacetylase, which plays a crucial role in controlling genome stability and cellular redox status .
Comparación Con Compuestos Similares
3-Iodothyronamine: The precursor to 3-iodothyroacetic acid, with similar redox properties.
3,3’,5-Triiodothyroacetic acid: Another thyroid hormone-related compound with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific redox properties and its role as an oxidative metabolite of 3-iodothyronamine. Its ability to modulate sirtuin-1 activity and its potential neuroprotective effects distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDXSUPAYTFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)











